Product packaging for Bis(2-butoxyethyl) isotridecyl phosphite(Cat. No.:CAS No. 93980-87-1)

Bis(2-butoxyethyl) isotridecyl phosphite

Cat. No.: B12666152
CAS No.: 93980-87-1
M. Wt: 464.7 g/mol
InChI Key: RYURDQWGAMNEPN-UHFFFAOYSA-N
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Description

General Overview of Organophosphorus Compounds as Specialty Additives

Organophosphorus compounds are a broad class of organic molecules containing at least one carbon-phosphorus bond or a phosphate (B84403), phosphite (B83602), or phosphonate (B1237965) ester linkage. nih.gov These compounds are utilized extensively as specialty additives in polymers and other materials to impart a range of desirable properties. Their functions are diverse, acting as flame retardants, plasticizers, antioxidants, and stabilizers. biologyinsights.commdpi.com

As flame retardants, certain organophosphorus compounds can promote the formation of a stable char layer on the surface of a burning polymer. mdpi.com This char acts as a barrier, inhibiting heat transfer and the diffusion of flammable gases, thereby slowing the combustion process. mdpi.com They are often considered more environmentally friendly alternatives to halogenated flame retardants. mdpi.com

In their role as stabilizers, particularly antioxidants, organophosphorus compounds, especially phosphite esters, protect polymers from degradation caused by exposure to heat, light, and oxygen during processing and end-use. wikipedia.orgontosight.ai This stabilization is crucial for maintaining the mechanical integrity, appearance, and lifespan of plastic materials. ontosight.ai The versatility and efficacy of organophosphorus additives have made them a cornerstone in the formulation of high-performance plastics, resins, and coatings. mdpi.com

Contextualizing Phosphite Esters within Functional Chemical Classes

Phosphite esters, or organophosphites, are organophosphorus compounds with the general formula P(OR)₃. wikipedia.org They are esters of phosphorous acid and are distinct from phosphate esters, which are derived from phosphoric acid. biologyinsights.comwikipedia.org While both are part of the larger family of esters, their chemical properties and applications differ significantly.

Phosphate esters are widely used as flame retardants, hydraulic fluids, and plasticizers. biologyinsights.com In contrast, phosphite esters are primarily recognized for their exceptional performance as antioxidants and processing stabilizers in polymeric materials. wikipedia.orgwelltchemicals.com Their utility stems from their ability to act as secondary antioxidants. During polymer processing, primary antioxidants (like hindered phenols) scavenge free radicals, but in doing so, they are consumed. Phosphite esters work synergistically by decomposing hydroperoxides, which are formed during the initial oxidation process, into non-radical, stable products. wikipedia.org This reaction prevents the regeneration of radicals, thus protecting the polymer and regenerating the primary antioxidant. This key function is illustrated by their oxidation to phosphate esters. wikipedia.org

Phosphite esters are valued for their thermal stability and solubility in various organic solvents, making them highly compatible with a wide range of polymers, including polyvinyl chloride (PVC), polyethylene, and polypropylene (B1209903). welltchemicals.comontosight.ai They are often used in combination with other stabilizers to achieve enhanced performance. welltchemicals.com

Significance of Bis(2-butoxyethyl) Isotridecyl Phosphite in Industrial and Research Paradigms

This compound is a specific organophosphite that exemplifies the functional advantages of this chemical class. While detailed public research on the "isotridecyl" variant is limited, its properties and applications can be understood from closely related structures like bis(2-butoxyethyl) isodecyl phosphite and other mixed alkyl phosphites. ontosight.ai The structure combines two 2-butoxyethyl groups and a long-chain isotridecyl group attached to a central phosphorus atom. This molecular architecture provides high thermal stability and excellent solubility in organic matrices. ontosight.ai

The primary significance of this compound lies in its role as a high-performance antioxidant and stabilizer. ontosight.ai It is particularly effective in preventing the degradation of plastics and polymers when they are subjected to the rigors of high-temperature processing or long-term exposure to environmental factors like heat and oxygen. ontosight.ai

Key industrial applications include:

Plastics and Polymers: It is incorporated into various plastics, such as PVC, polyethylene, and polypropylene, to enhance their stability and durability. ontosight.ai

Lubricants and Fuels: It functions as an antioxidant, preventing the formation of sludge and deposits that can impair performance. ontosight.ai

Coatings and Adhesives: It improves the resistance of coatings and adhesives to aging and environmental degradation. ontosight.ai

The use of this compound and similar compounds allows for the creation of more robust and long-lasting materials, which is critical in demanding sectors like automotive, construction, and electronics.

Interactive Data Table: Properties of Related Organophosphite Compounds

This table provides data for compounds structurally related to this compound, illustrating typical properties of this chemical family.

PropertyBis(2-ethylhexyl) phosphiteTriisotridecyl phosphite
CAS Number 3658-48-8 sigmaaldrich.com77745-66-5 chemicalbook.com
Molecular Formula C₁₆H₃₅O₃P sigmaaldrich.comC₃₉H₈₁O₃P chemicalbook.com
Molecular Weight 306.42 g/mol sigmaaldrich.com629.03 g/mol chemicalbook.com
Form Liquid sigmaaldrich.com-
Density 0.916 g/mL at 25 °C sigmaaldrich.com-
Refractive Index n20/D 1.442 sigmaaldrich.com-

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H53O5P B12666152 Bis(2-butoxyethyl) isotridecyl phosphite CAS No. 93980-87-1

Properties

CAS No.

93980-87-1

Molecular Formula

C25H53O5P

Molecular Weight

464.7 g/mol

IUPAC Name

bis(2-butoxyethyl) 11-methyldodecyl phosphite

InChI

InChI=1S/C25H53O5P/c1-5-7-18-26-21-23-29-31(30-24-22-27-19-8-6-2)28-20-16-14-12-10-9-11-13-15-17-25(3)4/h25H,5-24H2,1-4H3

InChI Key

RYURDQWGAMNEPN-UHFFFAOYSA-N

Canonical SMILES

CCCCOCCOP(OCCCCCCCCCCC(C)C)OCCOCCCC

Origin of Product

United States

Mechanisms of Action: Functional Roles in Material Stabilization and Performance Enhancement

Antioxidant Mechanisms of Phosphite (B83602) Esters

Phosphite esters are widely recognized as highly effective secondary antioxidants, often working in synergy with primary antioxidants, such as hindered phenols, to protect polymers during high-temperature processing and long-term use. adeka-pa.euchempoint.comnih.gov Their principal function is to decompose hydroperoxides (ROOH), which are unstable intermediates formed during the auto-oxidation of polymers. adeka-pa.eunih.gov The decomposition of these hydroperoxides into non-radical, stable products is crucial for preventing chain scission and maintaining the molecular weight and integrity of the polymer. chempoint.comvinatiorganics.com

The primary antioxidant mechanism for phosphite esters is the reduction of hydroperoxides. This process effectively neutralizes these reactive species before they can decompose into highly destructive alkoxy (RO•) and hydroxyl (•OH) radicals. nih.govresearchgate.net

The fundamental reaction through which phosphite esters operate is the stoichiometric reduction of hydroperoxides to their corresponding alcohols. In this reaction, the trivalent phosphorus (P(III)) in the phosphite ester is oxidized to its pentavalent state (P(V)), typically forming a phosphate (B84403) ester, while the hydroperoxide is reduced to a stable alcohol. vinatiorganics.comohans.cn This conversion is a non-radical process, which is key to its efficacy as a stabilizer. mmu.ac.uk

The general chemical equation for this reaction is: ROOH + P(OR')₃ → ROH + O=P(OR')₃

This reaction is highly efficient and serves as a critical defense against the propagation of degradation within the polymer matrix. vinatiorganics.com By eliminating hydroperoxides, phosphites prevent the chain-branching step of autoxidation, which would otherwise lead to an acceleration of the degradation process. chempoint.com

Table 1: Efficiency of Hydroperoxide Decomposition by Phosphorus Stabilizers

Stabilizer ClassRelative Decomposition Efficiency
PhosphonitesHighest
Alkyl Phosphites High
Aryl PhosphitesModerate
Hindered Aryl PhosphitesLower

This table illustrates the general trend in hydroperoxide decomposition efficiency among different classes of organophosphorus stabilizers, as noted in scientific literature. acs.org

Phosphite antioxidants exhibit significant synergistic effects when used in combination with primary antioxidants like hindered phenols. vinatiorganics.comresearchgate.net Phenolic antioxidants function by donating a hydrogen atom to trap free radicals. vinatiorganics.com In doing so, the phenolic antioxidant itself becomes an oxidized species (e.g., a quinone), which can no longer participate in stabilization. vinatiorganics.com

While their primary role is hydroperoxide decomposition, certain phosphite esters can also contribute to stabilization through radical scavenging. researchgate.net This activity can be both direct and indirect.

Indirectly, the hydrolysis of some phosphite esters can produce phenols and hydrogen phosphonites. These hydrolysis products can themselves be effective chain-breaking antioxidants, further contributing to the interruption of the degradation cycle. acs.org

The auto-oxidation of polymers is a cyclical process initiated by the formation of free radicals, which then react with oxygen to form peroxy radicals. These peroxy radicals abstract hydrogen atoms from the polymer backbone, creating hydroperoxides and new polymer radicals, thus propagating a chain reaction. researchgate.net

Bis(2-butoxyethyl) isotridecyl phosphite and other phosphite esters interrupt this cycle at a critical stage. By decomposing the hydroperoxides (ROOH) into stable alcohols (ROH), they prevent the formation of new, highly reactive radicals (RO• and •OH) that would otherwise fuel the chain reaction. nih.govohans.cn This action breaks the cycle before it can escalate, thereby preserving the structural and aesthetic properties of the polymer. ohans.cn

Hydroperoxide Decomposition Pathways

Stabilization of Polymeric Materials

The addition of phosphite stabilizers like this compound is essential for protecting a wide range of polymers during processing and for their intended service life. nih.govgoogle.com Polymers are subjected to high temperatures, shear, and oxygen during manufacturing processes like extrusion and injection molding, which can initiate significant degradation. vinatiorganics.com

Phosphite antioxidants are particularly effective during these melt-processing stages. adeka-pa.euchempoint.com They provide excellent process stability, prevent discoloration (yellowing), and maintain the molecular weight of the polymer. adeka-pa.euchempoint.com Their use is common in various plastics and elastomers, including polyolefins (polyethylene, polypropylene), ABS, PVC, and engineering plastics. adeka-pa.euchempoint.com The choice of a specific phosphite, such as a liquid alkyl phosphite, can be tailored to the polymer type and processing conditions to ensure compatibility and optimal performance. chempoint.com

Table 2: Applications of Phosphite Antioxidants in Polymer Stabilization

Polymer TypeKey Benefits of Phosphite Addition
Polyolefins (PE, PP)Enhanced melt stability, color retention, long-term heat aging. adeka-pa.euvinatiorganics.com
Polyvinyl Chloride (PVC)Improved color and heat stability. adeka-pa.euchempoint.com
Acrylonitrile Butadiene Styrene (ABS)Excellent process stability and color improvement at high temperatures. adeka-pa.euchempoint.com
Engineering PlasticsProtection from molecular weight change and discoloration. adeka-pa.eu
ElastomersImproved color, processing, and thermal stability. chempoint.com

Thermal and Oxidative Degradation Mitigation in Polymers

During exposure to heat and oxygen, polymers are susceptible to degradation, a process that involves the formation of hydroperoxides (ROOH). These unstable molecules can decompose, leading to the generation of highly reactive radicals that propagate the degradation cascade, ultimately causing chain scission and cross-linking of the polymer chains.

This compound intervenes in this process by acting as a hydroperoxide decomposer. The trivalent phosphorus atom in the phosphite molecule readily reduces the hydroperoxides to non-radical, stable alcohols. In this reaction, the phosphite itself is oxidized to a phosphate. This sacrificial mechanism effectively neutralizes the hydroperoxides before they can generate further radicals, thereby mitigating the thermal and oxidative degradation of the polymer.

This function is particularly vital during high-temperature processing of polymers where the rate of oxidative degradation is significantly accelerated. By preventing the proliferation of radical species, the phosphite helps to preserve the molecular weight and structural integrity of the polymer.

Polymer Degradation StageRole of this compoundOutcome
Initiation Formation of hydroperoxides (ROOH) due to heat and oxygen.-
Propagation Decomposition of hydroperoxides into reactive radicals.This compound reduces hydroperoxides to stable alcohols.
Termination Prevention of further radical formation.Mitigation of polymer degradation.

Enhancement of Processing Stability in Polymer Melt

The melt processing of polymers, such as extrusion and injection molding, exposes the material to high temperatures and shear forces, creating an environment ripe for degradation. This degradation can lead to a decrease in melt viscosity and changes in the molecular weight distribution, negatively impacting the final product's mechanical properties and appearance.

By functioning as a hydroperoxide decomposer, this compound significantly enhances the processing stability of the polymer melt. By preventing the chain scission reactions that lead to a reduction in molecular weight, the phosphite helps to maintain a consistent melt flow index (MFI). This stability is crucial for ensuring uniform processing and achieving the desired dimensions and surface quality in the final product. The use of phosphite stabilizers is often essential for processing polymers that are particularly sensitive to thermal degradation.

Prevention of Property Degradation (e.g., Brittleness, Discoloration)

The degradation of polymers manifests in various undesirable changes in their physical properties. Brittleness, for instance, is often a consequence of chain scission, which reduces the polymer's ability to absorb energy before fracturing. Discoloration, particularly yellowing, is another common symptom of oxidative degradation, arising from the formation of chromophoric groups within the polymer structure.

This compound plays a pivotal role in preventing these forms of property degradation. By inhibiting the initial stages of oxidative degradation, it preserves the long-chain structure of the polymer, thereby maintaining its flexibility and impact strength and preventing the onset of brittleness. Furthermore, by preventing the oxidation reactions that lead to the formation of colored byproducts, the phosphite helps to maintain the original color and clarity of the polymer. This is particularly important for applications where aesthetics are a key consideration.

Performance Enhancement in Lubricant Formulations

Antioxidant Function in Lubricating Oils

Similar to its role in polymers, this compound functions as a secondary antioxidant in lubricating oils. The oxidation of lubricating oils leads to an increase in viscosity, the formation of sludge and varnish, and the depletion of other performance additives. The primary mechanism of this degradation is a free-radical chain reaction involving the formation of hydroperoxides.

The phosphite additive effectively decomposes these hydroperoxides, converting them into non-reactive species and thereby interrupting the oxidation cycle. researchgate.net This action helps to maintain the viscosity and thermal stability of the lubricant, extending its service life and protecting the lubricated components from the detrimental effects of oil degradation.

Lubricant Degradation ProductAction of this compoundResult
HydroperoxidesDecomposes into stable alcoholsPrevents viscosity increase and sludge formation
Peroxy RadicalsReduces to less reactive alkoxy radicalsSlows down the oxidation chain reaction

Corrosion Inhibition Mechanisms

Beyond its antioxidant properties, this compound also contributes to the protection of metallic surfaces from corrosion. This is a critical function in lubricating systems where metal components are in constant contact with the lubricant and are susceptible to attack by acidic byproducts of oxidation and moisture.

The corrosion inhibition mechanism of organophosphites involves the formation of a protective film on the metal surface. It is understood that under the conditions of temperature and pressure found in lubricating systems, the phosphite can react with the metal surface, which is typically iron or steel in many industrial applications.

This reaction leads to the formation of a thin, tenacious film that acts as a barrier, isolating the metal from the corrosive environment. Spectroscopic studies of surfaces treated with phosphorus-containing additives have indicated the presence of iron phosphate and polyphosphate layers. mdpi.commdpi.com It is proposed that the phosphite additive, or its decomposition products, interacts with the iron oxide layer on the metal surface, leading to the formation of stable iron-phosphorus compounds. These compounds can include P-O-Fe and potentially direct P-Fe bonds, which create a passivating layer that is resistant to chemical attack. mdpi.comuoc.gr This protective film is crucial for preventing rust and other forms of corrosion, thereby extending the life of the machinery.

Adsorption Behavior on Metal Surfaces

The functional efficacy of phosphite esters, including this compound, as surface-active agents in lubrication is fundamentally linked to their ability to adsorb onto metal surfaces, forming a protective barrier. The primary mechanism involves the initial adsorption of the phosphite ester molecule onto the metal oxide layer that is naturally present on metallic surfaces. mdpi.com This process is driven by the interaction of the polar phosphorus-oxygen groups within the phosphite molecule with the charged metal surface. lubrication.expert

Following adsorption, a chemical reaction typically occurs, particularly under conditions of elevated temperature and pressure. This reaction involves the breaking of a P–O bond, leading to the displacement of one of the alkyl or aryl groups. mdpi.com This process results in a chemically bound phosphate that can further react to form a durable, cross-linked polyphosphate film. mdpi.com This film acts as a lubricious polymer layer, preventing direct metal-to-metal contact and reducing friction and wear. koehlerinstrument.com The presence of oxygen, water, and other polar impurities can be necessary to facilitate the hydrolysis of the ester, which releases phosphoric acid, a critical component in the formation of the surface oxide film. precisionlubrication.com

The nature of the substituent groups on the phosphite ester influences the strength and characteristics of the adsorbed film. Long-chain materials form adsorbed films where the polar ends of the molecules attach to the metal, while the non-polar ends project out, creating a sliding surface that reduces wear under mild conditions. precisionlubrication.com

Extreme Pressure and Anti-Wear Properties (General Phosphite Context)

Phosphite esters are a class of organophosphorus compounds widely utilized as anti-wear (AW) and extreme pressure (EP) additives in lubricant formulations. machinerylubrication.comwikipedia.org Their effectiveness stems from their ability to react chemically with metal surfaces under the high temperatures and pressures generated at the contact points between moving parts. google.com This reaction forms a protective, easily shearable chemical reaction layer, often referred to as a tribofilm. google.com

Under boundary lubrication conditions, where the lubricant film is not thick enough to completely separate the surfaces, these additives prevent catastrophic failure and reduce wear. koehlerinstrument.comprecisionlubrication.com The mechanism involves the formation of a metal phosphide or polyphosphate film on the metallic surfaces. google.com This film possesses a lower shear strength than the base metal, allowing sliding to occur within the film itself, thus protecting the underlying surfaces from scuffing, welding, and adhesive wear. koehlerinstrument.com

The reactivity of phosphorus-based additives is temperature-dependent. google.com As temperatures increase due to friction, the phosphite ester decomposes and reacts with the metal surface to form the protective layer. For instance, tricresyl phosphate has been shown to form a multilayer film on steel that acts as a lubricious polymer. koehlerinstrument.com This sacrificial film is consumed during operation and must be replenished by the additive present in the lubricant reservoir to maintain protection. lube-media.com

Additive TypeFunctional MechanismResulting Surface Layer
Phosphite Esters Chemical reaction with the metal surface under high pressure and temperature.A durable, shearable polyphosphate film. mdpi.comgoogle.com
Sulfurized Olefins Reaction with metal surfaces to form metal sulfides.Metal sulfide films. koehlerinstrument.com
Zinc Dialkyldithiophosphates (ZDDP) Forms a protective film of iron sulfide, zinc sulfide, and zinc polyphosphate. precisionlubrication.comGlassy zinc-iron phosphate and pyrophosphate layer. lube-media.com

Electrolyte Additive Functionality in Electrochemical Systems (Drawing from Phosphite Derivatives)

Cathode Electrolyte Interphase (CEI) Formation Mechanisms

In the context of high-voltage lithium-ion batteries, phosphite derivatives have emerged as crucial electrolyte additives for enhancing the stability and performance of cathode materials. rsc.orgrsc.org Their primary function is to form a protective film known as the Cathode Electrolyte Interphase (CEI) on the surface of the cathode. rsc.orgresearchgate.net This CEI layer acts as a barrier, separating the highly reactive cathode material from the electrolyte, thereby suppressing undesirable side reactions. rsc.org

The formation of the CEI occurs through the preferential oxidation of the phosphite additive on the cathode surface during the initial charging cycles. acs.org Phosphite derivatives generally possess lower oxidation potentials compared to the conventional carbonate-based electrolyte solvents. rsc.org This allows them to be oxidized first, creating a stable, ionically conductive but electronically insulating layer before the bulk electrolyte can decompose. acs.orgacs.org The decomposition products of the phosphite additive deposit onto the cathode surface, forming the protective CEI. acs.org A well-formed CEI can inhibit the dissolution of transition metals from the cathode material and prevent the continuous oxidative breakdown of the electrolyte, which are major causes of capacity fade and impedance growth in high-voltage cells. rsc.orgresearchgate.net

Studies have shown that additives like tris(trimethylsilyl) phosphite (TMSPi) effectively form a stable CEI, leading to improved cycling stability. rsc.orgacs.org The composition and quality of the CEI are dependent on the specific structure of the phosphite additive used. researchgate.net

Influence on Redox Potentials and Chemical Reactivity

The efficacy of phosphite derivatives as CEI-forming additives is intrinsically linked to their electrochemical properties, particularly their redox potentials. researchgate.net For an additive to be effective in protecting the cathode, it must have a lower oxidation potential (OP) than the electrolyte solvent, such as ethylene carbonate (EC). rsc.org This ensures that the additive is sacrificially oxidized to form the protective CEI layer before the electrolyte begins to decompose at high voltages. rsc.org Computational studies have been employed to screen various phosphite derivatives to identify candidates with optimal oxidation potentials for this purpose. rsc.orgresearchgate.net

Beyond their favorable redox properties, phosphite additives can also enhance battery performance through their chemical reactivity. A significant issue in lithium-ion batteries is the presence of trace amounts of hydrogen fluoride (B91410) (HF), which can attack the cathode material and lead to its degradation. Certain phosphite derivatives have demonstrated the ability to scavenge or eliminate HF within the electrolyte, further protecting the cathode. rsc.orgresearchgate.net Theoretical calculations and experimental evidence have shown that phosphites can react with HF, neutralizing its harmful effects and contributing to a more stable electrochemical environment. rsc.orgrsc.org The ability to both form a protective CEI and eliminate detrimental species like HF makes phosphite derivatives dual-functional additives for advanced lithium-ion batteries. rsc.org

Phosphite AdditiveReported FunctionImpact on Battery Performance
Tris(trimethylsilyl) phosphite (TMSPi) Forms a stable CEI on the cathode surface. rsc.orgacs.orgImproves cyclic stability and suppresses electrolyte decomposition. rsc.org
Triethyl phosphite (TEP) Forms a protective coating on the cathode. acs.orgCan lead to higher impedance due to low Li+ ion mobility through the interphase. acs.org
Ethyl bis(trimethylsilyl) phosphite (TMSPE) Forms a thin, stable CEI and eliminates HF. rsc.orgresearchgate.netResults in lower interfacial impedance and inhibits transition metal dissolution. rsc.orgresearchgate.net

Catalytic Applications of Phosphite Compounds

Catalytic Activity in Organic Transformations

Phosphite compounds are a versatile class of ligands in the field of homogeneous catalysis, playing a crucial role in a wide array of organic transformations. wikipedia.org Their electronic and steric properties can be readily tuned by modifying the organic substituents (R groups) in the P(OR)₃ structure, making them highly attractive for catalyst design. acs.org Phosphite ligands are known to stabilize low-valent transition metal centers, such as Pd(0), which are key intermediates in many catalytic cycles. thieme-connect.com

One of the prominent applications of phosphite ligands is in palladium-catalyzed cross-coupling reactions, such as the Heck reaction. thieme-connect.com Contrary to the initial belief that electron-rich phosphines were necessary for activating C-Cl bonds, it has been demonstrated that palladium-phosphite catalysts can efficiently couple aryl bromides and even activated aryl chlorides with olefins. thieme-connect.com These catalysts exhibit high turnover numbers, making them suitable for industrial applications. thieme-connect.com

Phosphites also serve as essential ligands in other significant industrial processes, including hydroformylation and hydrocyanation. wikipedia.org In asymmetric catalysis, chiral phosphite ligands have been instrumental in achieving high enantioselectivities in reactions like hydrogenation, allylic substitution, and conjugate addition. acs.org The modularity and ease of synthesis of phosphite ligands allow for the rapid generation and screening of ligand libraries to optimize catalytic performance for specific reactions. acs.org Furthermore, phosphite compounds themselves can act as nucleophilic organocatalysts for various transformations. acs.org

Catalytic ReactionMetal CatalystRole of Phosphite
Heck Reaction PalladiumStabilizes Pd(0) and facilitates oxidative addition. thieme-connect.com
Asymmetric Hydrogenation Rhodium, Ruthenium, IridiumChiral phosphite ligands induce enantioselectivity. acs.org
Hydroformylation Rhodium, CobaltControls regioselectivity and catalyst activity. wikipedia.org
Hydrocyanation NickelControls catalyst activity and selectivity.

Role as Ligands in Transition Metal Catalysis

While specific research on this compound as a ligand in transition metal catalysis is not extensively documented in publicly available literature, its structural features—namely the trivalent phosphorus atom with a lone pair of electrons and bulky alkoxy substituents—are characteristic of a broad class of organophosphorus compounds known as phosphite esters, which are pivotal in homogeneous catalysis. The function and efficacy of such ligands are dictated by their unique electronic and steric properties, which allow for the fine-tuning of a metal catalyst's activity, selectivity, and stability.

Phosphite esters, in their capacity as ligands, coordinate to a transition metal center through the phosphorus atom's lone pair. wikipedia.org They are generally classified as weak σ-donors and strong π-acceptors. alfachemic.com Compared to the more common trialkyl- or triarylphosphine ligands, the electronegative oxygen atoms in phosphites withdraw electron density from the phosphorus atom. This reduces the ligand's σ-donating capability but enhances its π-accepting character through back-donation from the metal's d-orbitals into the P-O σ* antibonding orbitals. This electronic profile significantly influences the electron density at the metal center, which in turn affects every step of a catalytic cycle. manchester.ac.uk

The steric environment created by a ligand is equally crucial for catalytic performance. manchester.ac.uk The substituents on the phosphorus atom—in this case, two 2-butoxyethyl groups and one isotridecyl group—are large and flexible alkyl chains. These groups would create a sterically hindered environment around the coordinated metal center. The size of a ligand, often quantified by its cone angle, plays a critical role in determining the number of ligands that can coordinate to the metal, the stability of the resulting complex, and the rate of key reaction steps like oxidative addition and reductive elimination. Bulky ligands are known to accelerate reductive elimination, which is often the product-forming step in cross-coupling reactions.

In homogeneous catalysis, phosphite ligands are integral components of catalysts for a variety of transformations, including hydrogenation, hydroformylation, and carbon-carbon bond-forming cross-coupling reactions. wikipedia.orgacs.orgkaist.ac.kr

Hydrogenation: Chiral phosphite and diphosphite ligands have been successfully employed in asymmetric hydrogenation reactions. acs.org When combined with rhodium or iridium, these ligands can form chiral complexes that catalyze the hydrogenation of prochiral olefins with high levels of enantioselectivity, a critical process in the synthesis of pharmaceuticals and fine chemicals. acs.orgnih.govmdpi.com Monodentate phosphite ligands have also proven to be excellent ligands in rhodium-catalyzed asymmetric hydrogenation. liv.ac.uk

Cross-Coupling Reactions: In palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, phosphite ligands can be used to form highly active and stable catalysts. kaist.ac.kr The ligand stabilizes the active palladium(0) species and modulates its reactivity to facilitate the key steps of oxidative addition, transmetalation, and reductive elimination. reddit.com The air stability of many phosphite ligands, compared to electron-rich phosphines, also offers practical advantages. alfachemic.com

Hydroformylation: Industrially, phosphite ligands are widely used in processes like hydroformylation, where alkenes are converted to aldehydes. The steric and electronic properties of the phosphite ligand are tuned to control the regioselectivity (linear vs. branched aldehyde) and efficiency of the rhodium or cobalt catalyst. wikipedia.orgmanchester.ac.uk

The specific structure of this compound suggests it would act as a monodentate, sterically demanding ligand. Its flexible, bulky alkyl groups could enhance catalyst solubility in nonpolar organic solvents and create a specific steric pocket to influence substrate selectivity.

Research Findings on Phosphite Ligands in Catalysis

The following table summarizes findings from studies on various phosphite and related phosphorus(III) ligands in transition metal-catalyzed reactions, illustrating their versatility and effectiveness.

Ligand TypeTransition MetalCatalytic ReactionKey Research Findings
Diphosphite LigandsRhodium (Rh)Asymmetric HydrogenationAchieved high enantioselectivities (up to 98.2%) in the hydrogenation of dimethyl itaconate and methyl N-acetamidoacrylate. acs.org
Monodentate BinaphthylphosphitesRhodium (Rh)Asymmetric HydrogenationEffective ligands for the hydrogenation of prochiral olefins like itaconic acid dimethyl ester, yielding products with high enantiomeric excess (ee). liv.ac.uk
Phosphine-Phosphite LigandsIridium (Ir)Asymmetric HydrogenationSuccessfully used for the enantioselective hydrogenation of 2-methylquinoline, achieving up to 73% ee by optimizing the ligand structure. nih.govmdpi.com
Triaryl PhosphitesPalladium (Pd)Suzuki-Miyaura CouplingAn air-stable catalytic system based on palladium phosphites effectively promotes the coupling of various aryl bromides with boronic acids, producing high yields. kaist.ac.kr
General PhosphitesRhodium (Rh)HydroformylationLigand properties have a large effect on the selectivity and rate of the reaction; higher ligand-to-metal ratios can increase selectivity. manchester.ac.uk

Advanced Analytical Characterization and Identification

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for elucidating the molecular structure of "Bis(2-butoxyethyl) isotridecyl phosphite". These techniques probe the interactions of the molecule with electromagnetic radiation, yielding data that act as a molecular fingerprint.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ³¹P NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organophosphorus compounds. ³¹P NMR, in particular, is highly specific for observing the phosphorus-31 nucleus, providing direct information about the chemical environment of the phosphorus atom.

For trialkyl phosphites, such as "Bis(2-butoxyethyl) isotridecyl phosphite (B83602)," the ³¹P NMR chemical shift typically appears in a characteristic downfield region. The exact chemical shift is influenced by the nature of the alkyl groups attached to the phosphorus atom. In the case of "this compound," the phosphorus atom is bonded to three oxygen atoms, which are in turn connected to the butoxyethyl and isotridecyl groups.

The expected ³¹P NMR chemical shift for trialkoxy phosphites generally falls within the range of +125 to +145 ppm relative to a standard of 85% phosphoric acid. youtube.com For instance, trimethyl phosphite ((MeO)₃P) resonates at approximately +140 ppm. sjtu.edu.cn The specific chemical shift for "this compound" would be a single peak in this region in a proton-decoupled spectrum, confirming the presence of the phosphite functional group. huji.ac.il Any significant deviation from this range could indicate the presence of impurities or degradation products, such as the corresponding phosphate (B84403), which would appear at a much more upfield chemical shift, typically between -12 to +12 ppm.

Phosphorus Compound Type Typical ³¹P NMR Chemical Shift Range (ppm)
Trialkyl Phosphites (P(OR)₃)+125 to +145
Trialkyl Phosphates (O=P(OR)₃)-12 to +12
Dialkyl Phosphonates (H-P(=O)(OR)₂)+4 to +8
Phosphonium Salts (R₄P⁺)-5 to +30

This table provides general chemical shift ranges for different classes of organophosphorus compounds. youtube.comhuji.ac.il

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by observing its vibrational modes.

In the IR spectrum of "this compound," characteristic absorption bands would be expected for the various bonds present in the molecule. A strong band in the region of 1000-1100 cm⁻¹ is typically assigned to the P-O-C stretching vibrations. researchgate.net The C-H stretching vibrations of the alkyl chains (butoxyethyl and isotridecyl groups) would appear in the 2850-3000 cm⁻¹ region. Additionally, C-O stretching vibrations from the ether linkages in the butoxyethyl groups would be observed, typically in the 1050-1150 cm⁻¹ range.

Raman spectroscopy is particularly useful for identifying the P-O bond. The symmetric stretching vibration of the P-O bond in phosphite esters gives rise to a characteristic Raman band. For phosphate and phosphite species, distinct bands can be observed that allow for their simultaneous determination. nih.gov For instance, studies on similar organophosphorus compounds have identified P-O stretching vibrations in the range of 700-880 cm⁻¹. mdpi.comcopernicus.org The presence of a strong band in this region, coupled with the absence of a significant P=O stretching band (typically around 1200-1300 cm⁻¹), would confirm the phosphite structure. researchgate.net

Functional Group Vibrational Mode Typical IR Absorption Range (cm⁻¹) Typical Raman Shift Range (cm⁻¹)
C-H (Alkyl)Stretching2850-30002850-3000
P-O-CStretching1000-1100700-880
C-O (Ether)Stretching1050-11501050-1150
P=O (Phosphate impurity)Stretching1200-13001200-1300

This table summarizes the expected vibrational frequencies for the key functional groups in "this compound" and its potential phosphate oxidation product. researchgate.netnih.govmdpi.comcopernicus.org

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of the molecular ion.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass of a molecule, often to four or five decimal places. nih.govacs.orgescholarship.org This precision allows for the unambiguous determination of the elemental composition of "this compound" and its differentiation from other compounds with the same nominal mass. The accurate mass measurement is a critical tool for confirming the identity of the compound in complex matrices, such as polymer extracts. nih.gov

Under electron impact ionization or other fragmentation techniques, the molecular ion of "this compound" will break apart in a predictable manner. The analysis of these fragment ions provides valuable structural information. acs.org

For alkyl phosphites, common fragmentation pathways involve the cleavage of the C-O and P-O bonds. nih.gov Alpha-cleavage, which is the breaking of a bond adjacent to a heteroatom, is a common fragmentation mechanism for esters and ethers. libretexts.org In the case of "this compound," this could lead to the loss of butoxyethyl or isotridecyl radicals.

The fragmentation of organophosphorus compounds can be complex, often involving rearrangements. nih.govnih.gov For example, McLafferty-type rearrangements can occur in molecules with sufficiently long alkyl chains containing a gamma-hydrogen. The fragmentation of the phosphate derivative, which is a common impurity or degradation product, would show characteristic losses of the phosphate group (H₃PO₄ or HPO₃). nih.govacs.org The study of these fragmentation patterns allows for the detailed structural confirmation of the parent molecule and the identification of related substances. researchgate.net

Chromatographic Methods for Separation and Quantification

Chromatographic techniques are essential for separating "this compound" from other components in a mixture, such as the polymer matrix or other additives, and for its quantification.

Liquid chromatography (LC), particularly high-performance liquid chromatography (HPLC), is the most common method for the analysis of non-volatile polymer additives like phosphite antioxidants. nih.govresearchgate.net Reversed-phase HPLC, using a nonpolar stationary phase (like C18) and a polar mobile phase, is typically employed. The separated compound can then be detected by various detectors, most powerfully by a mass spectrometer (LC-MS). nih.gov

LC-MS combines the separation power of liquid chromatography with the sensitive and specific detection capabilities of mass spectrometry. This hyphenated technique is ideal for the identification and quantification of "this compound" in complex samples. By monitoring the specific mass-to-charge ratio of the molecular ion or characteristic fragment ions, a high degree of selectivity and sensitivity can be achieved. This allows for the accurate determination of the concentration of the phosphite antioxidant in a polymer extract.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. For a compound like this compound, GC-MS can provide information on its purity and identify potential impurities or degradation products. The gas chromatogram would show the retention time of the main component and any other volatile substances present in the sample. The mass spectrometer fragments the eluted compounds, producing a unique mass spectrum that acts as a molecular fingerprint.

While specific GC-MS data for this compound is not widely available in public literature, the analysis of similar organophosphorus compounds is common. labshake.comsquarespace.com For instance, the analysis of organophosphorus pesticides by GC-MS reveals characteristic fragmentation patterns that allow for their unambiguous identification. lgcstandards.comchemicalbook.com A typical mass spectrum would be analyzed to identify the molecular ion peak and key fragment ions, which would correspond to the loss of specific chemical groups from the parent molecule.

Table 1: Hypothetical GC-MS Data for this compound

Parameter Expected Observation
Retention Time A distinct peak corresponding to the elution of the compound from the GC column.
Molecular Ion Peak (M+) A peak at the m/z ratio corresponding to the molecular weight of the compound (C25H53O5P).

It is important to note that due to the relatively high molecular weight of this compound, a high-temperature GC column and appropriate temperature programming would be necessary for a successful analysis. Pyrolysis-GC-MS could also be employed to study its thermal decomposition products. chemicalbook.com

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly useful for the analysis of less volatile and thermally labile compounds, making it a suitable technique for many polymer additives. ulprospector.comspecialchem.comspecialchem.comulprospector.com For this compound, LC-MS can be used to determine its purity, and to identify and quantify the parent compound as well as its oxidized form (the corresponding phosphate) and other degradation products. specialchem.com

The liquid chromatogram would separate the components of a sample, and the mass spectrometer would provide mass-to-charge ratio information for each component. Techniques like tandem mass spectrometry (LC-MS/MS) can provide further structural information through controlled fragmentation of selected ions. nih.gov

Table 2: Expected LC-MS Analysis Parameters for this compound

Parameter Typical Conditions
Column C18 reversed-phase column
Mobile Phase Gradient of water and an organic solvent (e.g., acetonitrile (B52724) or methanol) with a possible additive like formic acid or ammonium (B1175870) acetate (B1210297) to promote ionization.
Ionization Source Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

The resulting data would include the retention time of the analyte and its mass spectrum, which would be used for identification and quantification.

Thermal Analysis Techniques for Stability Assessment

Thermal analysis techniques are essential for evaluating the stability of antioxidants like this compound, as they are often subjected to high temperatures during polymer processing.

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. A TGA curve for this compound would reveal its thermal stability and decomposition profile. The onset temperature of decomposition is a critical parameter, indicating the temperature at which the material starts to lose mass. The shape of the TGA curve can also provide information about the decomposition mechanism, such as whether it occurs in a single step or multiple steps.

Studies on other antioxidants show that TGA can effectively determine their thermal stability. ulprospector.comwatson-int.com For example, the decomposition of some antioxidants starts at around 120°C, while others are stable up to higher temperatures. watson-int.com

Table 3: Illustrative TGA Data for a Phosphite Antioxidant

Temperature (°C) Weight Loss (%) Observation
25-200 < 1% Stable, minimal weight loss
200-300 5-50% Onset and progression of thermal decomposition

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. For this compound, a DSC analysis can identify thermal transitions such as melting point, glass transition temperature, and crystallization temperature. It can also provide information on the heat of fusion and heat of crystallization. When performed in an oxidative atmosphere, DSC can be used to determine the oxidative induction time (OIT), a measure of the material's resistance to oxidation.

DSC studies on similar compounds, like bis-2-(ethylhexyl) phthalate, have been used to investigate their interactions with other materials and their effect on phase transitions. specialchem.com

Table 4: Hypothetical DSC Data for this compound

Thermal Event Temperature Range (°C) Interpretation
Glass Transition (Tg) - If amorphous, a step change in the baseline.
Melting (Tm) - An endothermic peak indicating the melting point.
Crystallization (Tc) - An exothermic peak upon cooling from the melt.

Surface Analysis Techniques for Investigating Interfacial Interactions

The performance of polymer additives can be influenced by their behavior at surfaces and interfaces. Surface analysis techniques provide valuable insights into these interactions.

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within the top 1-10 nm of a material's surface. sigmaaldrich.comnih.govsquarespace.com For a polymer containing this compound, XPS can be used to confirm the presence of phosphorus on the surface and to determine its chemical state (i.e., as a phosphite or its oxidized phosphate form).

An XPS analysis would involve irradiating the sample surface with X-rays and analyzing the kinetic energy of the emitted photoelectrons. The binding energy of the electrons is characteristic of the element and its chemical environment.

Table 5: Expected XPS Binding Energies for Key Elements in this compound

Element Core Level Expected Binding Energy (eV) Chemical State Information
Phosphorus P 2p ~133-134 The exact binding energy can distinguish between phosphite (P(III)) and phosphate (P(V)) species.
Carbon C 1s ~285 Different C-O and C-C/C-H environments can be resolved.

By analyzing the high-resolution spectra of the P 2p region, one could quantify the ratio of phosphite to phosphate on the polymer surface, providing insights into the antioxidant's activity and degradation.

Theoretical and Computational Studies on Bis 2 Butoxyethyl Isotridecyl Phosphite and Analogues

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), serve as a powerful tool for investigating the intrinsic molecular properties of phosphite (B83602) esters. researchgate.net Methods like DFT, often using functionals such as B3LYP with basis sets like 6-31G(d,p), allow for the accurate computation of electronic structures and reactivity parameters from optimized molecular geometries. nih.gov Such theoretical predictions are invaluable for screening and selecting potential antioxidant molecules before engaging in extensive experimental work. nih.gov

The electronic structure of a phosphite antioxidant is fundamental to its function. Molecular orbital analysis, specifically the examination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides critical insights. The HOMO energy level is related to the electron-donating ability of a molecule, while the LUMO energy indicates its capacity to accept electrons. A high HOMO energy and a small HOMO-LUMO energy gap are characteristic of an effective antioxidant, as they facilitate the donation of electrons to neutralize reactive species like free radicals. mdpi.com

In studies of analogous phosphite esters, the lone pair of electrons on the central phosphorus atom significantly contributes to the HOMO, making it the primary site for oxidative reactions. wikipedia.org The energy of the HOMO and the HOMO-LUMO gap are key descriptors of the antioxidant's reactivity. mdpi.com Theoretical calculations for various phosphite antioxidants consistently demonstrate these relationships. researchgate.netnih.gov

Table 1: Representative Quantum Chemical Properties of Analogous Phosphite Antioxidants Data based on theoretical calculations for representative organophosphorus compounds.

PropertyTriphenyl phosphite (Analogue)Trimethyl phosphite (Analogue)Significance
HOMO Energy (eV) -6.5-7.2Indicates electron-donating ability. Higher values suggest greater reactivity.
LUMO Energy (eV) -0.8-0.5Indicates electron-accepting ability.
HOMO-LUMO Gap (eV) 5.76.7Represents chemical reactivity and stability. A smaller gap often correlates with higher reactivity. mdpi.com

DFT calculations can effectively predict the redox potentials and various global reactivity indices that quantify the antioxidant capacity of phosphite esters. researchgate.netacs.org These indices, derived from the conceptual DFT framework, include electronegativity (χ), chemical hardness (η), and electrophilicity (ω). These parameters help to theoretically verify the antioxidant activity by quantifying the molecule's resistance to deformation of its electron cloud and its tendency to accept electrons. researchgate.net

For phosphite stabilizers, whose primary role is the decomposition of hydroperoxides, these reactivity indices provide a theoretical basis for their mechanism of action. amfine.com The calculations are consistent with experimental data, confirming their predictive power in assessing antioxidant performance. nih.gov

Table 2: Predicted Reactivity Indices for an Analogous Phosphite Ester Illustrative data based on DFT calculations for generic phosphite antioxidants.

Reactivity IndexDefinitionTypical Calculated Value (a.u.)Interpretation
Chemical Potential (μ) μ ≈ (E_HOMO + E_LUMO) / 2-3.85Represents the escaping tendency of electrons.
Chemical Hardness (η) η ≈ (E_LUMO - E_HOMO) / 22.85Measures resistance to change in electron distribution. researchgate.net
Global Electrophilicity (ω) ω = μ² / (2η)2.60Describes the ability of a molecule to act as an electrophile. researchgate.net

The interaction of phosphite additives with various surfaces, such as inorganic fillers or residual catalyst metals within a polymer matrix, can influence their distribution and effectiveness. DFT calculations are employed to study the adsorption energy and preferred configuration of phosphite-like molecules on these surfaces. researchgate.netcam.ac.uk Such studies are crucial in fields like corrosion protection and heterogeneous catalysis. cam.ac.uk

Research on the adsorption of similar phosphate (B84403) and phosphonate (B1237965) molecules on surfaces like iron (hydr)oxides shows that binding is often thermodynamically favorable. researchgate.net Calculations can determine the most stable adsorption modes (e.g., inner-sphere vs. outer-sphere complexes) and the corresponding adsorption energies. For instance, bidentate binuclear complexes, where two oxygen atoms from the phosphite bind to two surface metal atoms, are often found to be the most stable configuration. researchgate.net These computational insights help explain how additives interact with different components within a composite material. researchgate.netnih.govresearchgate.net

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations offer a "computational microscope" to observe the atomistic-scale interactions and dynamic behavior of molecules over time. mdpi.com For a large and flexible molecule like Bis(2-butoxyethyl) isotridecyl phosphite, MD simulations are essential for understanding its physical behavior within a host material, such as a polymer or solvent. mdpi.com

The isotridecyl and 2-butoxyethyl groups of this compound provide significant conformational flexibility. MD simulations allow for extensive sampling of the molecule's potential energy surface to identify its most probable and low-energy conformations. This analysis is critical for understanding how the molecule's shape influences its properties, such as its compatibility with a polymer matrix and its diffusion characteristics. The spatial arrangement of the bulky alkyl and alkoxy groups can affect the accessibility of the central phosphorus atom, thereby influencing its antioxidant activity.

The performance of a stabilizer is highly dependent on its interaction with the host polymer. researchgate.net MD simulations are used to model the interface between the phosphite additive and polymer chains, providing insights into compatibility, dispersion, and potential migration. mdpi.comnih.gov

By calculating parameters such as binding energies and radial distribution functions, MD simulations can predict whether the additive will be finely dispersed or form aggregates within the polymer. nih.govresearchgate.net Strong, favorable interactions are crucial for ensuring the stabilizer remains within the polymer during processing and use, preventing loss through volatilization or extraction. researchgate.net Studies on similar polymer-additive systems have shown that polar groups on the polymer and additive can significantly increase binding energy, leading to better retention and performance. nih.gov These simulations can guide the design of composites by predicting the compatibility between a polymer and a specific additive. nih.gov

Computational Screening and Design of Phosphite Derivatives

The development of novel phosphite antioxidants with enhanced performance characteristics, such as improved hydrolytic stability and antioxidant efficiency, is a key objective in polymer science. Computational screening and design methodologies offer a rapid and cost-effective alternative to traditional experimental approaches for identifying promising candidate molecules. These in silico techniques allow for the evaluation of large libraries of virtual compounds and the prediction of their properties before their actual synthesis.

Virtual screening is a computational technique used to search libraries of small molecules to identify those structures that are most likely to possess a desired set of properties. In the context of phosphite antioxidants, this involves screening for attributes such as high antioxidant activity, optimal solubility in the polymer matrix, and resistance to hydrolysis.

In the field of material science, computational screening has been used to identify high-performance phosphite derivatives as additives for high-voltage Li-ion batteries. acs.orgnih.govacs.org Density functional theory (DFT) calculations of redox potentials and reactivity with undesirable species like hydrogen fluoride (B91410) (HF) have been used to screen for effective cathode electrolyte interphase (CEI)-forming additives. acs.orgnih.gov This methodology provides a fast and inexpensive protocol for the development of novel electrolyte additives. acs.orgnih.gov

A hypothetical virtual screening of a library of phosphite derivatives, including analogues of this compound, could be performed to identify candidates with superior antioxidant performance in a polymer matrix. The screening would typically involve the following steps:

Library Generation: Creation of a virtual library of phosphite derivatives with diverse alkyl and aryl substituents.

Descriptor Calculation: Calculation of molecular descriptors relevant to antioxidant activity, such as bond dissociation energies (BDE), ionization potentials (IP), and parameters related to hydrolytic stability.

Filtering and Ranking: Application of filters to remove compounds with undesirable properties (e.g., high predicted toxicity or poor solubility) and ranking of the remaining candidates based on their predicted antioxidant efficacy.

The following interactive table presents hypothetical data from a virtual screening of phosphite derivatives for antioxidant potential. The screening is based on key calculated molecular properties that are known to influence antioxidant activity.

Compound IDStructurePredicted BDE (P-O bond, kcal/mol)Predicted IP (eV)Hydrolysis IndexAntioxidant Score
BEIP-01This compound85.28.90.458.2
BEIP-02Tris(2-butoxyethyl) phosphite86.19.10.557.5
BEIP-03Triisotridecyl phosphite84.58.70.358.8
BEIP-04Bis(2-ethoxyethyl) isotridecyl phosphite85.59.00.507.9
BEIP-05Bis(2-butoxyethyl) dodecyl phosphite85.08.80.428.5

Note: The data in this table is hypothetical and for illustrative purposes only. BDE (Bond Dissociation Energy) of the P-O bond is an indicator of the ease of radical scavenging. A lower BDE can suggest higher reactivity towards radicals. IP (Ionization Potential) relates to the ease of electron donation, another key antioxidant mechanism. The Hydrolysis Index is a calculated parameter representing susceptibility to hydrolysis, with lower values indicating greater stability. The Antioxidant Score is a composite score derived from the predicted properties.

Quantitative Structure-Property Relationship (QSPR) models are mathematical models that aim to predict the properties of chemical compounds based on their molecular structure. nih.gov These models are invaluable in the design of new molecules with desired functionalities. For phosphite antioxidants, QSPR models can establish a correlation between structural features and key performance indicators like antioxidant activity and hydrolytic stability. nih.govnih.govmdpi.com

The development of a QSPR model for phosphite antioxidants typically involves the following steps:

Data Set Compilation: A dataset of phosphite compounds with experimentally determined antioxidant activities and other relevant properties is assembled.

Molecular Descriptor Calculation: A wide range of molecular descriptors, such as topological, electronic, and steric parameters, are calculated for each compound in the dataset.

Model Development and Validation: Statistical methods like multiple linear regression (MLR) or machine learning algorithms are used to build a model that correlates the descriptors with the observed properties. The model's predictive power is then validated using internal and external test sets. mdpi.com

Research on phenolic antioxidants has successfully utilized QSPR to predict their redox potentials and antioxidant activities. nih.gov Similar approaches can be applied to phosphite antioxidants to understand how variations in the alkyl or aryl substituents on the phosphorus atom affect their performance. For example, the steric hindrance around the phosphorus atom and the electronic nature of the substituent groups are known to influence the antioxidant mechanism and hydrolysis resistance. google.comgoogle.com

A hypothetical QSPR model for the antioxidant activity of phosphite derivatives could be represented by the following equation:

Antioxidant Activity = c0 + c1 * (Steric Hindrance) + c2 * (Electronic Parameter) + c3 * (Hydrophobicity)

Where the coefficients (c0, c1, c2, c3) are determined through regression analysis. Such a model can guide the rational design of new phosphite antioxidants with optimized performance.

The following table presents hypothetical data illustrating a structure-property relationship for a series of phosphite antioxidants.

DerivativeSteric Hindrance (Taft's Es)Hammett Sigma (σp)LogPObserved Antioxidant Activity (AOA)
Analogue 1 (Less Hindered)-0.070.005.26.5
Analogue 2 (Moderately Hindered)-1.54-0.177.88.1
This compound -1.90 -0.20 10.5 8.9
Analogue 3 (Highly Hindered)-2.50-0.2512.19.3
Analogue 4 (Electron Withdrawing)-1.600.237.57.2

Note: This data is hypothetical. Taft's Es is a measure of steric hindrance. Hammett Sigma (σp) represents the electronic effect of a substituent. LogP is a measure of hydrophobicity. AOA is a relative measure of antioxidant activity.

Force Field Development and Validation for Phosphite Systems

Molecular mechanics and molecular dynamics (MD) simulations are powerful tools for studying the conformational behavior and interactions of molecules at an atomic level. google.com The accuracy of these simulations is highly dependent on the quality of the underlying force field, which is a set of parameters that describe the potential energy of a system as a function of its atomic coordinates. qsartoolbox.org For novel or specialized molecules like this compound, existing force fields may not have accurate parameters.

The development of a reliable force field for phosphite systems is crucial for simulating their behavior in a polymer matrix, including their diffusion, orientation, and interaction with polymer chains and reactive species. researchgate.net The parameterization process typically involves:

Quantum Mechanical (QM) Calculations: High-level ab initio or DFT calculations are performed on small model compounds that represent the key structural motifs of the target molecule. nih.gov These calculations provide data on equilibrium geometries, vibrational frequencies, and torsional energy profiles. researchgate.net

Parameter Fitting: The force field parameters (e.g., bond lengths, bond angles, dihedral angles, and non-bonded interactions) are adjusted to reproduce the QM data. researchgate.netnih.gov

Validation: The developed force field is validated by comparing simulation results with experimental data or more extensive QM calculations for larger systems. umich.edu

Studies on the development of force fields for other organophosphorus compounds, such as phosphohistidine (B1677714) and polyphosphates, provide a methodological framework that can be applied to phosphite antioxidants. nih.govumich.edu These studies emphasize the importance of accurately representing the electrostatic and conformational properties of the phosphate or phosphite group. nih.govacs.org

The following table presents a hypothetical set of force field parameters for the key bonds and angles in an alkyl phosphite, which could be derived from QM calculations.

Parameter TypeAtomsEquilibrium ValueForce Constant
Bond StretchingP-O1.62 Å450 kcal/mol/Ų
Bond StretchingO-C1.43 Å320 kcal/mol/Ų
Angle BendingO-P-O101.5°80 kcal/mol/rad²
Angle BendingP-O-C120.0°60 kcal/mol/rad²
Dihedral TorsionC-O-P-O(Multiple terms)(Multiple terms)

Note: These parameters are hypothetical and would need to be derived from specific QM calculations for this compound or a suitable model compound.

Once a validated force field is available, MD simulations can be used to investigate various aspects of the antioxidant's behavior in a polymer, such as its compatibility with the polymer matrix, its diffusion to sites of oxidative degradation, and its interaction with hydroperoxides and other reactive species.

Structure Activity Relationships and Molecular Design Principles

Influence of the Isotridecyl Moiety on Performance Characteristics

The isotridecyl moiety, a branched thirteen-carbon alkyl chain, significantly influences the physical and chemical behavior of the phosphite (B83602) additive. Its primary roles are to ensure compatibility with the host material and to modulate the reactivity of the phosphite core.

The branched nature of the isotridecyl group is a key factor in determining the compatibility and mobility of the additive within a polymer matrix. Unlike linear alkyl chains which can pack tightly and potentially crystallize, the branching in the isotridecyl chain disrupts regular packing. This disruption enhances the additive's solubility and dispersibility in a variety of polymer systems.

Research on polymers with branched alkyl side chains has shown that the position of the branching significantly affects polymer packing and charge mobility. nih.govpku.edu.cn For instance, moving the branching point away from the polymer backbone can lead to tighter packing and improved mobility. pku.edu.cn Conversely, branching closer to the backbone can increase steric hindrance, leading to reduced aggregation and higher solubility. nih.gov In the context of "Bis(2-butoxyethyl) isotridecyl phosphite," the branched structure of the isotridecyl group helps to prevent the additive from leaching out of the polymer matrix, ensuring its long-term effectiveness. The bulky nature of the chain can, however, also influence its mobility within the polymer, a factor that is critical for its function as a stabilizer, as it needs to diffuse to reaction sites. Studies have shown that replacing bulky branched chains with linear ones can weaken steric hindrance and lead to more planar and rigid polymer backbones, improving packing and mobility. acs.org

Table 1: Effect of Alkyl Chain Branching on Polymer Properties

PropertyInfluence of Branched Alkyl ChainsResearch Finding
Compatibility Enhanced solubility and dispersibility in polymers due to disruption of regular packing.Introducing solubilizing α-branched alkyl chains on a poly(diketopyrrolopyrrole-alt-terthiophene) results in a dramatic change of the structural, optical, and electronic properties compared to the isomeric polymer carrying β-branched alkyl side chains. nih.gov
Mobility The position of the branch affects polymer packing and charge mobility.A polymer with 4-decyltetradecyl chains gives an impressive mobility of 3.62 cm(2) V(-1) s(-1), which may arise from tighter polymer packing. nih.gov
Aggregation Reduced tendency for the additive to aggregate or crystallize within the polymer matrix.Bulky side chains on the DPP unit reduce aggregation or even completely prevent it. nih.gov

This table provides a summary of research findings on the impact of branched alkyl chains on polymer characteristics, which are principles applicable to the isotridecyl moiety of the subject compound.

The steric bulk of the isotridecyl group plays a crucial role in the chemical reactivity and stability of the phosphite molecule. Steric hindrance is the slowing of chemical reactions due to the spatial bulk of substituent groups. wikipedia.org In the case of "this compound," the large isotridecyl group can physically obstruct the approach of reactants to the central phosphorus atom.

This steric shielding has a dual effect. On one hand, it can slow down the desired antioxidant reactions where the phosphite is intended to react with and neutralize harmful species. On the other hand, it significantly enhances the hydrolytic stability of the compound. Phosphites are susceptible to hydrolysis, which can lead to the formation of acidic byproducts that may be detrimental to the polymer matrix. google.com The bulky isotridecyl group helps to protect the phosphite ester linkages from attack by water molecules, thereby preserving the integrity and functionality of the additive over time. google.com This is a critical feature for applications where the material is exposed to humid environments.

The concept of steric hindrance is fundamental in organic chemistry, influencing reaction rates and mechanisms. numberanalytics.com For instance, sterically hindered substrates tend to resist SN2 reactions but can undergo SN1 reactions as the alkyl groups can stabilize the carbocation intermediate. chemistrysteps.comchemistrylearner.com While not a direct analogy, this principle highlights how the bulky nature of the isotridecyl group can modulate the reaction pathways available to the phosphite core.

Role of the Bis(2-butoxyethyl) Moiety in Compound Functionality

Research has shown that the inclusion of ethyleneoxy groups in a molecule can lead to a significant boost in aqueous solubility. nih.gov While "this compound" is not designed for aqueous systems, this principle underscores the solubilizing effect of the ether linkages. In a recent study, bis(2-butoxyethyl) ether itself was found to be an effective promoter in oxidation reactions, acting as both a catalyst and a reaction medium, which highlights its excellent solvent properties. nih.gov This inherent solubility and dispersibility are crucial for achieving a homogeneous distribution of the additive within a material, which is essential for uniform protection against degradation.

The combination of polar ether groups and non-polar alkyl chains in the bis(2-butoxyethyl) moiety suggests that this part of the molecule can exhibit some degree of surface activity. This can be beneficial in multiphase systems or at the interface between the additive and the polymer matrix. While not a primary surfactant, this amphiphilic character can aid in the dispersion of the additive and potentially improve adhesion at interfaces.

The ability of a formulation to form a continuous and defect-free film is often influenced by the rheological properties of the film-forming solution. mdpi.comgohsenol.com Additives can significantly alter these properties. The bis(2-butoxyethyl) moiety, by influencing the solubility and viscosity of the formulation, can play a role in the quality of film formation in applications such as coatings. The rheological behavior of film-forming solutions, such as shear-thinning, is a critical factor for many applications. mdpi.com The specific contribution of the bis(2-butoxyethyl) group to these properties would depend on its interactions with the other components of the formulation.

Synergistic Effects with Co-additives in Material Formulations

"this compound" is often used as a secondary antioxidant and is frequently employed in combination with other stabilizers, such as primary antioxidants (e.g., hindered phenols), to achieve a synergistic effect. Primary antioxidants are radical scavengers, while phosphites act as hydroperoxide decomposers.

The combination of these different types of antioxidants provides a more comprehensive stabilization system. The primary antioxidant can interrupt the free-radical chain reactions, while the phosphite decomposes hydroperoxides, which are a source of new radicals. This dual-action approach is more effective than using either type of antioxidant alone.

Research on the stabilization of polypropylene (B1209903) has demonstrated the synergistic effects of using phosphite antioxidants. ontosight.ai The performance of the phosphite is influenced not only by the chemistry of the trivalent phosphorus but also by the secondary reactions of the organic moieties attached to it. ontosight.ai A combination of alkyl and aryl functional groups in phosphite additives can provide a balance between stability against hydrolysis and reactivity as an antioxidant. canada.ca The specific structure of "this compound" is designed to optimize this balance, and its performance can be further enhanced through careful selection of co-additives.

Combination with Hindered Phenols and Aromatic Amines

The efficacy of this compound as a secondary antioxidant is significantly amplified when used in conjunction with primary antioxidants, namely hindered phenols and aromatic amines. This enhancement is not merely additive but synergistic, stemming from complementary antioxidant mechanisms. nih.govnih.govvinatiorganics.com

Mechanism of Synergy

Phosphite antioxidants, including this compound, function primarily as hydroperoxide decomposers. vinatiorganics.commdpi.comresearchgate.net During the auto-oxidation cycle of organic materials, unstable hydroperoxides (ROOH) are formed. These can decompose into highly reactive radicals (RO• and •OH), which propagate further degradation. This compound intervenes by reducing these hydroperoxides to stable alcohols, in a non-radical, ionic process. In this reaction, the phosphite itself is oxidized to a phosphate (B84403). cnrs.fr

On the other hand, hindered phenols and aromatic amines are radical scavengers. mdpi.comresearchgate.net Hindered phenols donate a hydrogen atom from their hydroxyl group to neutralize peroxide, alkyl, or alkoxy radicals, thus terminating the chain reaction of oxidation. vinatiorganics.com Similarly, aromatic amines can donate a hydrogen atom or an electron to scavenge radicals.

The synergistic effect arises from this division of labor. The primary antioxidant (hindered phenol (B47542) or aromatic amine) neutralizes the initial radicals, and the secondary antioxidant (the phosphite) cleans up the by-products (hydroperoxides) that could otherwise regenerate radicals, thereby protecting the primary antioxidant and prolonging its activity. nih.gov This cooperative action provides a more comprehensive and enduring stabilization to the material. nih.govcnrs.fr

Illustrative Performance Synergy

Antioxidant SystemConcentration (%)Oxidative Induction Time (OIT) at 200°C (min)Change in Yellowness Index (after aging)
Control (No Antioxidant)0525
Hindered Phenol alone0.13015
Phosphite Ester alone0.11510
Hindered Phenol + Phosphite Ester 0.1 + 0.1 65 5

This table is illustrative and based on general performance data for phosphite/phenolic antioxidant systems. Actual values may vary depending on the specific compounds, substrate, and test conditions.

Multi-functional Additive Design Strategies

Building upon the principle of synergism, a sophisticated approach in additive technology is the design of multi-functional additives. This strategy involves the incorporation of multiple, distinct functional groups into a single molecule. researchgate.net The goal is to deliver several desired properties simultaneously, offering advantages in terms of efficiency, reduced migration, and simplified formulation.

Design Principles

For a compound like this compound, multi-functional design could involve chemically bonding it with a hindered phenol or an aromatic amine moiety. Such a hybrid molecule would possess both hydroperoxide decomposing and radical scavenging capabilities within its structure. This "built-in" synergy can be more effective than a simple physical blend of two separate additives. cnrs.fr

The design of these molecules requires careful consideration of several factors:

Steric Hindrance: The bulky groups characteristic of hindered phenols must be positioned so as not to impede the reactivity of the phosphite group, and vice-versa.

Molecular Weight: Higher molecular weight multi-functional additives generally exhibit lower volatility and reduced migration from the host material, leading to more durable stabilization.

Advantages of Multi-functional Additives

The development of multi-functional additives based on phosphite structures offers several potential benefits:

Enhanced Performance: The close proximity of the different antioxidant functions within the same molecule can lead to more efficient and rapid synergistic interactions.

Improved Persistence: By creating a larger, more stable molecule, the tendency for the additive to be lost through volatilization or extraction is reduced.

Simplified Logistics: Using a single multi-functional additive instead of a blend of several components can streamline the manufacturing and formulation processes.

The exploration of such design strategies is a continuous effort in the field of material protection, aiming to create more robust and long-lasting products.

Future Research Directions and Emerging Applications

Development of Novel Phosphite (B83602) Architectures with Tailored Functionality

The synthesis of new phosphite molecules is a primary research focus, aiming to create stabilizers with precisely controlled properties. The chemical structure of a phosphite antioxidant, particularly the organic substituents (R groups) attached to the P(OR)₃ group, is a critical determinant of its performance characteristics, including solubility, hydrolytic stability, and processing stability. vinatiorganics.com Research is moving beyond simple aryl or alkyl groups to more complex and functionalized designs.

Key areas of development include:

Hindered Aryl Phosphites: Creating more sterically hindered structures around the phosphorus atom can enhance hydrolytic stability, a crucial factor for performance in humid environments. researchgate.net However, a balance must be struck, as excessive hindrance can sometimes reduce the phosphite's efficiency in decomposing hydroperoxides. researchgate.net

Intramolecular Synergy: A promising approach involves designing phosphite molecules that contain other stabilizing moieties, such as Hindered Amine Light Stabilizers (HALS), within the same structure. researchgate.net This creates an intramolecular synergistic effect, where different functional parts of the molecule work together to provide comprehensive protection against both thermal and light-induced degradation.

High-Performance Esters: Research into phosphite and phosphonite esters shows their effectiveness as hydroperoxide-decomposing secondary antioxidants. researchgate.net The efficiency varies with structure, with phosphonites generally showing higher reactivity than alkyl and aryl phosphites. researchgate.net Developing novel pentaerythritol (B129877) diphosphites is one such avenue, where the organic rests determine both hydrolytic stability and stabilizing performance. researchgate.net

These architectural modifications are driven by the increasing demands of high-performance polymers and the need for stabilizers that can withstand more aggressive processing conditions and extend product lifecycles. growthmarketreports.compmarketresearch.com The goal is to develop phosphites that not only offer superior thermal stability but may also impart additional functionalities, such as acting as a polymer processing aid (PPA) to replace PFAS-based materials. specialchem.com

Exploration of Sustainable Synthesis Routes and Green Chemistry Principles

The chemical industry is undergoing a significant shift towards sustainability, guided by the principles of Green Chemistry. pcc.euacs.org This paradigm shift is influencing the production of phosphite esters, with research focused on developing more environmentally benign and efficient synthesis methods.

Traditional synthesis often involves phosphorus trichloride (B1173362) and an alcohol, which can generate corrosive byproducts like hydrochloric acid. wikipedia.org Future methodologies aim to minimize waste, reduce energy consumption, and utilize renewable resources.

Key Green Chemistry Principles Applied to Phosphite Synthesis:

Green Chemistry PrincipleApplication in Phosphite SynthesisResearch Finding/Example
Waste Prevention & Atom Economy Designing reactions that maximize the incorporation of all reactant materials into the final product, minimizing byproducts. acs.orgCatalytic methods are superior to stoichiometric ones. For example, using a Zn(II) catalyst allows for the synthesis of phosphite diesters where two alcohols are introduced consecutively, with trifluoroethanol being the only byproduct. nih.gov
Less Hazardous Chemical Syntheses Avoiding toxic reagents and solvents.A move away from phosphorus trichloride towards alternative phosphorylating agents is being explored. wikipedia.orgorganic-chemistry.org Mechanochemical synthesis, which is solvent-free, offers a promising alternative for producing phosphite from condensed phosphates, bypassing hazardous intermediates like white phosphorus. nih.govacs.org
Catalysis Using catalytic reagents in small amounts instead of stoichiometric reagents, which are consumed in the reaction. pcc.euHighly efficient catalytic methods have been developed using environmentally benign Zn(II) catalysts for phosphite diester synthesis under mild conditions without any additives. nih.gov
Use of Renewable Feedstocks Sourcing raw materials from renewable sources rather than depleting fossil fuels. pcc.euResearch into using bio-derived alcohols for esterification could reduce the carbon footprint of phosphite production. The use of bioproduced polyphosphate as a source material is also being investigated. nih.gov
Design for Energy Efficiency Conducting syntheses at ambient temperature and pressure to reduce energy consumption. pcc.euMechanochemical processes, which involve milling at ambient temperatures, can be less energy-intensive than traditional thermal reactions that require high temperatures. acs.org

A notable advancement is the use of mechanochemistry to produce phosphite from condensed phosphates and metal hydrides under solvent-free conditions. nih.govacs.org This method not only avoids hazardous intermediates but can also be decarbonized by using renewable energy to produce the raw materials. acs.org Optimized yields of phosphite have been achieved using various phosphate (B84403) sources like sodium triphosphate and sodium pyrophosphate. nih.govacs.org

Advanced Computational Modeling for Predictive Material Performance

Computational modeling is becoming an indispensable tool in material science, offering the ability to predict the performance of additives like phosphites and accelerate the development cycle. By simulating molecular interactions, researchers can screen potential new phosphite architectures for desired properties before undertaking costly and time-consuming laboratory synthesis.

Future research in this area will focus on:

Structure-Property Relationships: Developing robust models that can accurately correlate the molecular structure of a phosphite with its key performance indicators, such as hydrolytic stability, antioxidant efficiency, and compatibility with the polymer matrix. researchgate.net

Reaction Mechanism Elucidation: Using quantum chemistry calculations to understand the precise mechanisms by which phosphites decompose hydroperoxides and interact with free radicals. This knowledge can guide the design of more effective molecules.

Multi-scale Modeling: Integrating different modeling techniques to predict performance from the molecular level up to the macroscopic material properties. This could involve combining quantum mechanics, molecular dynamics, and finite element analysis to simulate the behavior of a stabilized polymer part under real-world conditions.

Predictive Analytics for Formulation: Employing machine learning and artificial intelligence algorithms to analyze large datasets from experiments and simulations. This can help identify optimal formulations, including the synergistic ratios of phosphites with other additives, for specific applications. A predictive model for the concentration of a recovered phosphite antioxidant has already shown a high degree of accuracy with a correlation coefficient of 0.99978. mdpi.com

These computational approaches will enable a more rational design of novel stabilizers, reducing the reliance on trial-and-error experimentation and speeding up the innovation process.

Investigation of Phosphite Interactions in Complex Multi-component Systems

A key area of investigation is the synergistic effect observed when phosphites are used in combination with other additives. vinatiorganics.com

Synergy with Phenolic Antioxidants: Phosphites are known to work synergistically with primary phenolic antioxidants. vinatiorganics.com While the phenolic antioxidant scavenges free radicals, it becomes deactivated. The phosphite can then regenerate the spent phenolic antioxidant, allowing it to participate in the stabilization process again. vinatiorganics.com

Synergy with Sulfur-Containing Additives: In lubricant applications, a synergistic effect has been observed between phosphites and sulfur-type additives. tandfonline.com The mechanism is believed to involve a chemical reaction between the two, forming a new, more effective antiwear compound identified as a thiophosphate. tandfonline.com

Interactions with Ionic Liquids: Unique synergistic effects have also been discovered between phosphonium-alkylphosphate ionic liquids and zinc dialkyldithiophosphate (ZDDP), resulting in significant reductions in friction and wear. nih.govornl.gov This synergy is attributed to the formation of new compounds through anion exchange between the ionic liquid and ZDDP. nih.govornl.gov

Influence of Fillers: Inorganic fillers and nanoparticles can also interact with phosphites. For instance, aluminum dihydrogen phosphate has been shown to enhance corona resistance and thermal stability in insulating materials by creating trap energy levels that capture charge carriers. acs.org Future work will explore how such fillers might affect the performance and distribution of phosphites within a polymer matrix.

Future research will utilize advanced analytical techniques to study these complex interactions in situ, providing a deeper understanding of the chemistry occurring within the polymer matrix during processing and use. This will enable the design of more robust and efficient stabilization packages for a wide range of applications. growthmarketreports.com

Understanding Long-Term Environmental Fates and Remediation Strategies

As with many industrial chemicals, understanding the long-term environmental impact of organophosphite stabilizers is of growing importance. While distinct from the more scrutinized organophosphate pesticides, which were developed as nerve agents, research into the environmental fate of all organophosphorus compounds is critical. geoscienceworld.orgearthjustice.org

The environmental persistence of organophosphates can be significant, with degradation rates dependent on factors like pH, temperature, microbial activity, and sunlight. geoscienceworld.org For example, the hydrolysis half-life can increase dramatically in colder, more acidic water, suggesting a potential for long-term persistence. geoscienceworld.org

Key Research Areas for Environmental Fate and Remediation:

Research AreaFocusKey Findings & Future Directions
Degradation Pathways Identifying the primary mechanisms of degradation (e.g., hydrolysis, biodegradation, photolysis) for phosphite stabilizers in soil and water.Biodegradation is often faster than chemical hydrolysis, which is faster than photolysis. geoscienceworld.org However, microbial populations may need an adaptation period to metabolize these compounds effectively. geoscienceworld.org
Persistence and Bioavailability Determining how long phosphites and their degradation products persist in the environment and their potential for uptake by organisms.Sorption to soil particles can reduce bioavailability for microbial metabolism, potentially increasing persistence. geoscienceworld.orggeoscienceworld.org
Long-Term Effects Assessing the potential long-term, low-dose effects on ecosystems. geoscienceworld.orgWhile much of the data is on pesticides, it highlights the need for thorough examination of all organophosphorus compounds, as combinations can have potentiating effects. geoscienceworld.orgnih.govrrh.org.au
Remediation Strategies Developing effective methods to remove or neutralize phosphite compounds from contaminated soil or water.Phytoremediation uses plants to extract or stabilize contaminants. youtube.com Chemical amendment strategies involve adding materials like Al-based water treatment residuals or Ca-Mg materials to immobilize phosphorus compounds in soil. researchgate.net

Future research will focus on the specific degradation pathways of industrial phosphites like Bis(2-butoxyethyl) isotridecyl phosphite, which differ in structure and application from their agricultural counterparts. Developing "Design for Degradation" principles, a core concept of green chemistry, is a key goal. acs.org This involves designing new phosphite molecules that perform their function effectively during the product's life but then break down into innocuous substances once released into the environment. acs.org Furthermore, solid phase extraction (SPE) has proven to be an effective technique for recovering phosphite antioxidants from industrial wastewater, allowing for their reuse and minimizing environmental discharge. mdpi.com

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.